molecular formula C24H24N2O4S B2855411 N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide CAS No. 690644-06-5

N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide

Cat. No. B2855411
CAS RN: 690644-06-5
M. Wt: 436.53
InChI Key: XMRPVSUGRMEMEN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide, also known as ADP-ribosylation factor-like protein 6-interacting protein 5 (ARL6IP5), is a protein that plays a crucial role in the regulation of intracellular trafficking and protein secretion. In recent years, there has been a growing interest in the synthesis and study of ARL6IP5 due to its potential applications in scientific research.

Mechanism of Action

ARL6IP5 is thought to interact with other proteins involved in vesicular trafficking and autophagy, such as the small GTPase Rab8 and the autophagy-related protein Atg16L1. These interactions are believed to be crucial for the proper function of these processes.
Biochemical and Physiological Effects:
Studies have shown that ARL6IP5 plays a role in the regulation of insulin secretion in pancreatic beta cells. It has also been implicated in the development of certain types of cancer, such as breast cancer and colorectal cancer.

Advantages and Limitations for Lab Experiments

One advantage of using ARL6IP5 in scientific research is that it is a relatively small protein that can be easily synthesized using SPPS. However, one limitation is that it can be difficult to obtain sufficient quantities of pure ARL6IP5 for certain types of experiments.

Future Directions

There are several potential future directions for research involving ARL6IP5. For example, further studies could be conducted to investigate its role in the regulation of insulin secretion and its potential as a therapeutic target for diabetes. Additionally, more research is needed to fully understand the mechanisms underlying its involvement in cancer development and progression.

Synthesis Methods

The synthesis of ARL6IP5 involves the use of various chemical reagents and techniques. One of the most commonly used methods is solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

ARL6IP5 has been found to be involved in a variety of cellular processes, including vesicular trafficking, autophagy, and protein secretion. As a result, it has been the subject of numerous scientific studies aimed at understanding its role in these processes. For example, one study found that ARL6IP5 is required for the formation of autophagosomes, which are specialized vesicles that are involved in the degradation of cellular components.

properties

IUPAC Name

N-(4-acetylphenyl)-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-16-4-5-17(2)23(14-16)31(29,30)25-15-19-6-8-21(9-7-19)24(28)26-22-12-10-20(11-13-22)18(3)27/h4-14,25H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPVSUGRMEMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide

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